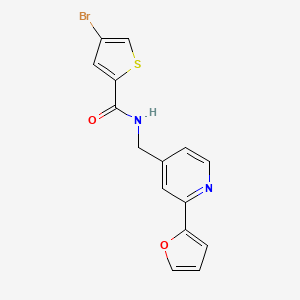

4-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2S/c16-11-7-14(21-9-11)15(19)18-8-10-3-4-17-12(6-10)13-2-1-5-20-13/h1-7,9H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSWZFSUVRWLOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by coupling reactions to introduce the furan and pyridine rings. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful handling of bromine and other reactive intermediates, as well as purification techniques such as crystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups attached to the rings.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different properties .

Wissenschaftliche Forschungsanwendungen

4-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Wirkmechanismus

The mechanism of action of 4-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations:

- Substituent Position Matters: The target compound’s bromine at thiophene position 4 contrasts with position 5 in ’s analogs.

- Heterocyclic Diversity : The furan-pyridine moiety in the target compound introduces a fused heterocyclic system, distinct from simpler pyridine or phenyl groups in analogs. Furan’s oxygen atom may enhance solubility or hydrogen-bonding interactions compared to methyl or hydroxyphenyl substituents .

- Synthetic Accessibility : Suzuki-Miyaura cross-coupling is a common method for such compounds (e.g., and ), but yields vary (35–84% in ). The target compound’s synthesis may require optimized conditions due to steric hindrance from the furan-pyridine group.

Pharmacological and Functional Insights

- Antibacterial Activity : highlights that 5-bromo-thiophene-2-carboxamide derivatives exhibit moderate antibacterial activity. The target compound’s furan-pyridine group could modulate activity by improving membrane penetration or target binding .

- Antimycobacterial Potential: reports that N-(4-bromophenyl)-2-(2-thienyl)acetamide derivatives show antimycobacterial activity.

- Structural Flexibility : Compounds in feature hydroxylphenyl groups on pyridine, which may enhance solubility or metal chelation. The target compound’s furan group, though less polar, could offer metabolic stability advantages .

Molecular and Crystallographic Considerations

- Electron Density and Reactivity : The bromine atom in the target compound may serve as a site for further functionalization (e.g., cross-coupling), similar to ’s use of 5-bromo-thiophene intermediates .

Biologische Aktivität

4-Bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and related research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a bromine atom, a furan ring, a pyridine moiety, and a thiophene carboxamide group. The presence of these heterocycles is significant as they often contribute to the bioactivity of organic compounds.

| Property | Value |

|---|---|

| Molecular Formula | C14H12BrN3O2S |

| Molecular Weight | 360.22 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells. These interactions can inhibit key enzymes or receptors involved in cellular processes. For instance, compounds with similar structures have been shown to inhibit DNA synthesis and interfere with cell cycle regulation.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiophene and furan moieties exhibit significant antimicrobial properties. For example, derivatives of thiophene have demonstrated effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

In an in vitro study, this compound was tested against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These results suggest that the compound possesses promising antimicrobial properties that warrant further investigation.

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that compounds with similar structural features can induce apoptosis in cancer cells through various pathways, including the inhibition of the PI3K/Akt signaling pathway.

Case Study: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.5 |

| MCF7 (breast cancer) | 7.0 |

| A549 (lung cancer) | 6.5 |

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells, making it a candidate for further drug development.

Summary of Research Findings

The biological activity of this compound highlights its potential as a therapeutic agent. Its antimicrobial and anticancer properties are supported by various studies demonstrating efficacy against both bacterial pathogens and cancer cell lines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the pyridine-furan moiety is prepared via Suzuki-Miyaura cross-coupling to attach the furan ring to the pyridine core. The bromo-thiophene carboxamide is then synthesized by activating the carboxylic acid (e.g., using thionyl chloride) and coupling it with the aminomethylpyridine intermediate. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) is critical to isolate the product. Full characterization by / NMR, IR, and mass spectrometry is required to confirm structural integrity .

Q. How should researchers characterize this compound to confirm its structural identity?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : Assign and peaks to verify the thiophene, pyridine, and furan moieties. Overlapping signals (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]) and isotopic pattern matching the bromine atom.

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, N, S, and Br percentages .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Ethanol/water mixtures (3:1 v/v) are effective due to the compound’s moderate polarity. For higher purity, slow evaporation from dimethylformamide (DMF) or dichloromethane/hexane systems can yield single crystals suitable for X-ray diffraction studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure determination?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refinement. If data contradictions arise (e.g., poor R-factors or electron density mismatches):

- Re-examine the initial phasing model for missed symmetry or disorder.

- Apply TWIN commands in SHELXL for twinned crystals.

- Validate hydrogen bonding and van der Waals interactions using Mercury or Olex2 visualization tools .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Analog Synthesis : Replace the bromo-thiophene with chloro/iodo variants or modify the furan-pyridine linker to assess electronic effects.

- Biological Assays : Test analogs against target enzymes (e.g., kinases) to correlate substituent changes with activity.

- Computational Modeling : Perform docking studies (AutoDock Vina) using the crystal structure to identify key binding residues .

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

- Methodological Answer :

- Temperature Control : Conduct amide coupling at 0–5°C to suppress racemization or side reactions.

- Catalyst Screening : Test coupling agents (HATU vs. EDCI) and bases (DIPEA vs. TEA) for efficiency.

- In Situ Monitoring : Use FT-IR to track carboxylic acid activation (disappearance of -OH stretch at 2500–3000 cm) .

Q. What precautions are necessary when handling the brominated thiophene moiety?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.